
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
説明
“2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are organic compounds that contain a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms . The specific compound “2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” has not been widely studied, and there is limited information available about its properties and applications.
Synthesis Analysis
The synthesis of similar triazole compounds often involves reactions under basic conditions . For instance, reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones . Reactions of the chalcones combined with thiosemicarbazide in dry ethanol gave the desired 1,2,3-triazoles derivatives .Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” can be inferred from similar compounds. For instance, the structure of six newly synthesized heterocycles was confirmed by X-ray crystallography .科学的研究の応用
Drug Discovery and Pharmaceutical Applications
1,2,3-Triazoles: are known for their stability and versatility in drug design. They mimic the peptide bond, making them ideal scaffolds in medicinal chemistry . The triazole ring can be found in several commercial drugs, such as the anticonvulsant Rufinamide and the antibiotic Tazobactam. The compound could potentially be modified to enhance drug properties like selectivity and potency.
Organic Synthesis
In organic chemistry, triazole derivatives serve as valuable intermediates. They participate in various organic reactions, providing pathways to synthesize complex molecules. The triazole moiety in “2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” could be exploited for constructing polymers or other organic compounds with specific desired properties .
Polymer Chemistry
Triazoles contribute significantly to the development of new polymeric materials. Their incorporation into polymers can improve material properties such as thermal stability, mechanical strength, and chemical resistance. The subject compound could be used to create novel polymers with unique characteristics for industrial applications .
Supramolecular Chemistry
The ability of triazoles to engage in hydrogen bonding makes them excellent candidates for designing supramolecular structures. These structures have implications in creating molecular machines, sensors, and devices at the nanoscale. “2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” could be a key component in the assembly of such intricate systems .
Bioconjugation and Chemical Biology
Triazole rings are often used in bioconjugation strategies due to their stability and biocompatibility. They can link biomolecules to various probes or drugs without altering the biological function. The compound in focus could be utilized for attaching therapeutic agents to targeted molecules within the body .
Fluorescent Imaging and Materials Science
The triazole core can be functionalized to exhibit fluorescence, making it useful in imaging applications. It can be incorporated into materials that respond to stimuli with a change in fluorescence, aiding in the visualization of biological processes or the development of sensors .
特性
IUPAC Name |
2-(1-methyltriazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-4-5(2-3-9)6-7-8/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTKNASUNGVHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




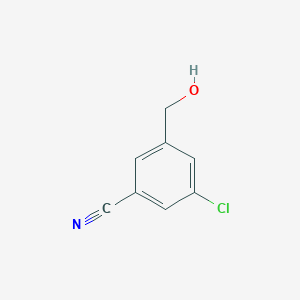
![2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1457080.png)
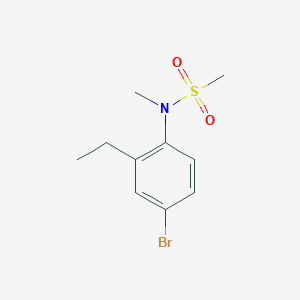


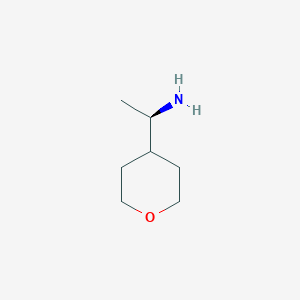
![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)
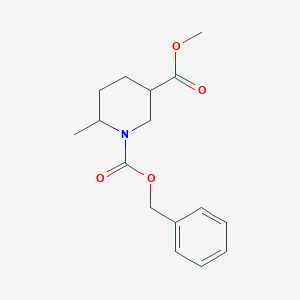
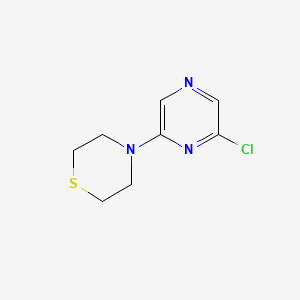
![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)

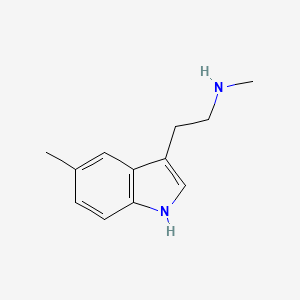
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)